molecular formula C8H2Cl2F6 B14042096 1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene

1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene

Cat. No.: B14042096
M. Wt: 282.99 g/mol
InChI Key: BGLAUWOOOFHRAF-UHFFFAOYSA-N
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Description

1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene is an organic compound characterized by the presence of two trifluoromethyl groups and two chlorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene can be synthesized through various methods. One common approach involves the copper-mediated trifluoromethylation of arynes. In this method, arynes are reacted with [CuCF3] in the presence of an oxidant such as DDQ, resulting in the formation of 1,2-bis(trifluoromethyl)arenes . This reaction is typically carried out under mild conditions and allows for the rapid construction of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene involves its interaction with molecular targets through its trifluoromethyl and chlorine groups. These interactions can lead to various effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene is unique due to the specific positioning of its trifluoromethyl and chlorine groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H2Cl2F6

Molecular Weight

282.99 g/mol

IUPAC Name

1,5-dichloro-2,3-bis(trifluoromethyl)benzene

InChI

InChI=1S/C8H2Cl2F6/c9-3-1-4(7(11,12)13)6(5(10)2-3)8(14,15)16/h1-2H

InChI Key

BGLAUWOOOFHRAF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)Cl

Origin of Product

United States

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